2-Cyclohexyl-4-methylphenol
Overview
Description
2-Cyclohexyl-4-methylphenol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkylation of p-cresol with cyclohexene : 2-Cyclohexyl-4-methylphenol is obtained through the alkylation of p-cresol with cyclohexene in the presence of benzenesulphonic acid. This method provides a high yield of this compound, which is further converted to 2,6-dicyclohexyl-4-methylphenol (Saha, Mosihuzzaman, & Saha, 1996).
Dearomatization of Phenols and Anilines : A study discusses the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leading to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Electrochemical sensor for herbicide MCPA : An electrochemical sensor was developed for the quantitative determination of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its main transformation product, 4-chloro-2-methylphenol. This sensor was successfully applied to environmental monitoring and photodegradation studies (Rahemi et al., 2015).
Heteronuclear Macrocyclic Iron-Copper Complex Catalyst : This study reports on the synthesis of FeCuL1 and FeCuL2 complexes of 2,6-diformyl-4-methylphenol and their use as a catalyst for the oxidation of cyclohexane, showing significant potential in catalysis (Kishore & Kumar, 2007).
Removal and biotransformation of 4-nonylphenol : A consortium of microorganisms, including Arthrospira maxima and Chlorella vulgaris, was employed to remove 4-Nonylphenol from water, demonstrating significant potential in environmental bioremediation (López-Pacheco et al., 2019).
Selected ion flow tube study of reactions with phenols : This research provides insights into the reactions of various phenols with H3O+, NO+, and O2+• ions, offering valuable information for the analysis of these compounds in air by selected ion flow tube mass spectrometry (Wang, Španěl, & Smith, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes in the body, altering their function
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular proteins, often acting as antioxidants or enzyme inhibitors . The exact interactions between 2-Cyclohexyl-4-methylphenol and its targets remain to be elucidated.
Biochemical Pathways
Phenolic compounds are known to influence a variety of pathways, often related to oxidative stress and inflammation
Result of Action
Phenolic compounds often exert antioxidant effects, neutralizing harmful free radicals and reducing oxidative stress . They may also inhibit the activity of certain enzymes, altering cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
2-Cyclohexyl-4-methylphenol has been found to interact with the enzyme CYP3A4, one of the most important cytochrome P450 monooxygenases (CYPs) involved in the metabolism of endogenous molecules, especially xenobiotics . The compound has shown excellent binding affinity to CYP3A4 in silico, suggesting that it may play a role in biochemical reactions involving this enzyme .
Cellular Effects
In vitro studies using hepatic cells overexpressing CYP3A4 have shown that this compound can have cytotoxic effects and interact with several metabolic pathways . These interactions can lead to the suppression of pathways related to mitosis and DNA-templated DNA replication . Furthermore, several mis-regulated metabolic and inflammation-related pathways have been identified, suggesting the induction of hepatotoxicity at different levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CYP3A4 and its subsequent impact on various metabolic pathways . The compound’s cytotoxic effects and interactions with metabolic pathways suggest that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily associated with its interaction with CYP3A4 . The compound’s effects on metabolic flux or metabolite levels would be an important area of study to further understand its biochemical role.
Properties
IUPAC Name |
2-cyclohexyl-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMTHAWEBRMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166693 | |
Record name | Phenol, 2-cyclohexyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-09-4 | |
Record name | 2-Cyclohexyl-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1596-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexyl-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-cyclohexyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexyl-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYCLOHEXYL-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Cyclohexyl-4-methylphenol synthesized efficiently?
A1: this compound can be synthesized with high efficiency through the alkylation of p-cresol with cyclohexene. [] This reaction is typically catalyzed by benzenesulphonic acid. [] Researchers have investigated the impact of varying reaction parameters on the yield of this compound. [] These parameters include temperature, molar ratio of reactants, catalyst concentration, and reaction duration. []
Q2: Can the synthesis of this compound be further optimized?
A2: Yes, research indicates that using perchloric acid as a catalyst can lead to even higher yields of this compound. [] Optimum yields exceeding 95% have been achieved by carefully controlling the reaction temperature, molar ratio of p-cresol to cyclohexene, perchloric acid concentration, and reaction time. []
Q3: Beyond its synthesis, what other research has been conducted on this compound?
A3: Researchers have explored the derivatization of this compound to create compounds with potentially valuable biological properties. [] For instance, mono- and dicarboxymethylation of 6,6'-methylenebis(this compound), a dimer of this compound, have been performed. [] These modifications led to the creation of novel hydrazides and hydrazones. [] Furthermore, in silico ADMET analysis was conducted on these derivatives to predict their absorption, distribution, metabolism, excretion, and toxicity profiles. [] This computational analysis provides valuable insights into their potential as drug candidates and guides further research. []
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